molecular formula C38H50FeOP2 B14807806 (R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Cat. No.: B14807806
M. Wt: 640.6 g/mol
InChI Key: YOYYLEHTACDQJL-HZKZUFNGSA-N
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Description

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the synthesis of chiral molecules. The presence of both ferrocenyl and diphenylphosphino groups in its structure contributes to its unique properties and effectiveness as a ligand.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and reduced phosphines. These products can further undergo additional transformations to yield a variety of chiral molecules.

Scientific Research Applications

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine involves its coordination to transition metal centers, forming chiral metal complexes. These complexes can then participate in various catalytic cycles, inducing enantioselectivity in the reactions. The ferrocenyl group provides stability to the metal center, while the diphenylphosphino groups enhance the ligand’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Ferrocenyl Amino Phosphanes: These ligands also contain ferrocenyl groups and are used in asymmetric catalysis.

    Phosphane Oxazolines: These ligands feature both phosphorus and nitrogen donor atoms, providing unique coordination properties.

    Fesulphos and ThioClickFerrophos: These are notable P,S-ligands used in various catalytic reactions .

Uniqueness

®-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine stands out due to its high enantioselectivity and versatility in catalysis. The combination of ferrocenyl and diphenylphosphino groups provides a unique balance of stability and reactivity, making it a preferred choice for many asymmetric transformations.

Properties

Molecular Formula

C38H50FeOP2

Molecular Weight

640.6 g/mol

InChI

InChI=1S/C31H39P2.C5H5.C2H6O.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;1-2-3;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;3H,2H2,1H3;/t25-;;;/m1.../s1

InChI Key

YOYYLEHTACDQJL-HZKZUFNGSA-N

Isomeric SMILES

CCO.C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CCO.CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

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